2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Scientific Research Applications
Metabolic and Photochemical Applications
Metabolic and Photochemical Hydroxylation : The compound, 5-nitro-2-furancarboxaldehyde, has been linked to metabolic and photochemical hydroxylation processes. A study demonstrated the isolation of specific potassium salt derivatives from the urine of rats fed with nitrofurantoin, and photochemical synthesis of aldehyde and its hydroxylamine, oxazolidinone, and imidazolidinedione derivatives. These compounds are mainly in the aci-nitro form and are indicative of the compound's metabolic and photochemical activity (Olivard et al., 1976).
Antimicrobial and Tuberculostatic Activity
Antimicrobial and Tuberculostatic Activity : Hydrazones derived from 5-nitro-2-furancarboxaldehyde have shown varying degrees of antimicrobial activity, including significant tuberculostatic activity. Compounds synthesized exhibited significant activity against Gram-positive bacteria, and specific derivatives showed promise as guiding structures for future research in antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).
Trypanocidal Activity
In Vitro Trypanocidal Activity : Nifurtimox, a hydrazone of 5-nitro-2-furaldehyde, is known for its therapeutic use against Trypanosoma infections. Research indicated that certain derivatives of 5-nitro-2-furaldehyde with adamantane alkanohydrazides exhibited significant in vitro trypanocidal activity, with some compounds showing over 20 times the activity of nifurtimox. These findings suggested potential for developing potent trypanocidal agents (Foscolos et al., 2016).
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone are not fully understood due to the limited available research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context within a biochemical reaction .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone vary with different dosages in animal models
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(E)-1-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIELVKLOFLWIGJ-YDWXAUTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036427 | |
Record name | 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
736-53-8 | |
Record name | 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "The detection and determination of 5-nitro-2-furfuraldazine in nitrofurazone"?
A1: While the abstract isn't available, the title suggests that the research focuses on developing analytical methods to detect and quantify the presence of 5-Nitro-2-furfuraldazine within nitrofurazone []. This implies that 5-Nitro-2-furfuraldazine might be a potential impurity or degradation product of nitrofurazone. The study likely delves into the analytical techniques employed to differentiate and quantify these two compounds.
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